![molecular formula C4H7N B154008 But-3-yn-1-amine CAS No. 14044-63-4](/img/structure/B154008.png)
But-3-yn-1-amine
Overview
Description
But-3-yn-1-amine, also known as 1-Amino-3-butyne, is a chemical compound with the molecular formula C4H7N . It is a colorless liquid that acquires a yellow color upon storage in air . It has a fishy, ammonia-like odor common to amines .
Synthesis Analysis
But-3-yn-1-amine can be synthesized from methanesulphonic acid but-3-ynyl ester. The ester is diluted in ethanol and an aqueous solution of ammonia at 32% is added. The mixture is heated at 50°C for 3 hours. After cooling to room temperature, Boc2O dissolved in acetonitrile is added and the mixture is stirred for 72 hours .Molecular Structure Analysis
The molecular structure of But-3-yn-1-amine consists of a butyne (a four-carbon alkyne) with an amine group attached to one end .Chemical Reactions Analysis
But-3-yn-1-amine can be used in the Buchwald–Hartwig amination reaction of 1,2,3,4-tetrahydroacridine trifluoromethanesulfonate derivatives . It can also be used as a reagent to synthesize dialkynylamides from diacids .Physical And Chemical Properties Analysis
But-3-yn-1-amine has a molecular weight of 69.11 g/mol . It has a boiling point of 105°C and a density of 0.844 g/mL at 25°C . The compound is a clear, faint yellow liquid at room temperature .Scientific Research Applications
C4H7N C_4H_7N C4H7N
, is a versatile organic compound that finds applications in various fields of scientific research. Below is a comprehensive analysis of six unique applications, each detailed in its own section.Synthesis of Bioactive Molecules
But-3-yn-1-amine is a valuable building block in the synthesis of bioactive molecules. Its ability to undergo nucleophilic substitution makes it a precursor in the construction of complex molecules, such as pharmaceuticals and agrochemicals . For instance, it can be used to synthesize dialkynylamides from diacids, which are important intermediates in drug development.
Material Science: Polymers and Nanomaterials
In material science, But-3-yn-1-amine contributes to the design and fabrication of polymers and nanomaterials . Its molecular structure allows for the creation of novel polymeric materials with potential applications in electronics, coatings, and as components in composite materials.
Catalysis
But-3-yn-1-amine serves as a ligand in catalysis, particularly in transition metal-catalyzed reactions . Its presence can enhance the efficiency of catalytic processes, which is crucial in the synthesis of various chemicals and in environmental remediation efforts.
Medicinal Chemistry
In medicinal chemistry, But-3-yn-1-amine is used to develop receptor ligands and enzyme inhibitors . Its amine group can interact with biological targets, leading to the discovery of new therapeutics, including anticancer agents.
Organic Electronics
The compound’s unique electronic properties make it suitable for applications in organic electronics . It can be used in the synthesis of conductive materials and as a component in organic light-emitting diodes (OLEDs).
Environmental Applications
But-3-yn-1-amine has potential applications in environmental science, particularly in carbon capture and energy storage . Its chemical reactivity can be harnessed to develop materials that capture carbon dioxide or to create energy storage devices.
Safety And Hazards
properties
IUPAC Name |
but-3-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-2-3-4-5/h1H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBPYGDBXQXSCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80903782 | |
Record name | NoName_4529 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80903782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
But-3-yn-1-amine | |
CAS RN |
14044-63-4 | |
Record name | but-3-yn-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is but-3-yn-1-amine utilized in the synthesis of heterocyclic compounds?
A1: But-3-yn-1-amine serves as a versatile building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles. For instance, it undergoes rhodium(III)-catalyzed annulation reactions with internal alkynes, leading to the formation of spiro[indene-1,2'-pyrrolidine]s [] and benzo[g]indoles [] through a cascade of C-H functionalization, cyclodimerization, and nucleophilic cyclization steps. These reactions highlight the potential of but-3-yn-1-amine in rapidly assembling complex molecular architectures with high atom economy and step efficiency.
Q2: Can you elaborate on the role of but-3-yn-1-amine derivatives in targeting Cystathionine-γ-lyase (CSE)?
A2: Cystathionine-γ-lyase (CSE) is a key enzyme involved in the production of hydrogen sulfide (H2S), a gaseous signaling molecule with significant roles in various physiological processes []. Research has identified but-3-yn-1-amine derivatives, specifically 1-(1H-Tetrazol-5-yl)but-3-yn-1-amine, as potential CSE inhibitors []. While the exact mechanism of action remains to be fully elucidated, these inhibitors are believed to interfere with CSE's catalytic activity, thereby modulating H2S levels. This targeted inhibition of CSE presents potential therapeutic avenues for diseases where H2S modulation is beneficial.
Q3: How does the structure of but-3-yn-1-amine contribute to its reactivity in rhodium-catalyzed reactions?
A3: The presence of both a terminal alkyne and a primary amine in but-3-yn-1-amine imparts unique reactivity. The alkyne moiety readily undergoes activation by rhodium catalysts, enabling C-H functionalization and subsequent annulation reactions [, ]. Simultaneously, the amine group can participate in nucleophilic cyclization steps, ultimately leading to the formation of diverse heterocyclic systems.
Q4: Beyond its use in synthesizing complex molecules, are there other applications of but-3-yn-1-amine?
A4: Interestingly, but-3-yn-1-amine hydrochloride (BAH) has been employed in the development of high-efficiency perovskite solar cells []. Reacting BAH with formamidinium iodide (FAI) directly within the perovskite precursor solution yields an additive that modulates perovskite crystallization, leading to improved film quality, reduced defects, and enhanced device performance []. This highlights the versatility of but-3-yn-1-amine and its potential beyond traditional organic synthesis applications.
Q5: Have any studies explored the structure-activity relationships (SAR) of but-3-yn-1-amine derivatives, particularly concerning their biological activity?
A5: While detailed SAR studies are limited in the provided research, the synthesis and characterization of 1-(1H-Tetrazol-5-yl)but-3-yn-1-amine as a CSE inhibitor [] suggest that incorporating specific functional groups onto the but-3-yn-1-amine scaffold can impart desired biological activity. Further investigations exploring modifications to the alkyne, amine, or the linking groups are needed to establish comprehensive SAR profiles and optimize these compounds for therapeutic applications.
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